4-Benzoyl-3-hydroxyphenyl methacrylate (4-BHPM) is a chemical compound belonging to the class of methacrylates. These are organic compounds derived from methacrylic acid and are known for their adhesive and polymerization properties []. Scientific research on 4-BHPM explores these properties in various contexts.
One area of research investigates 4-BHPM as a component in photoresists. Photoresists are light-sensitive materials used in microfabrication to create patterned layers on surfaces. When exposed to specific wavelengths of light, the chemical structure of the photoresist changes, affecting its solubility in a developer solution []. This property allows for the creation of micro- and nanostructures on various substrates.
Studies have examined 4-BHPM's potential for use in positive photoresists. These photoresists become more soluble upon light exposure, allowing for the desired pattern to remain. Researchers have investigated incorporating 4-BHPM into photoresist formulations to achieve specific properties, such as improved resolution or etching resistance [].
Irritant